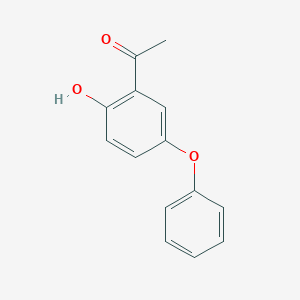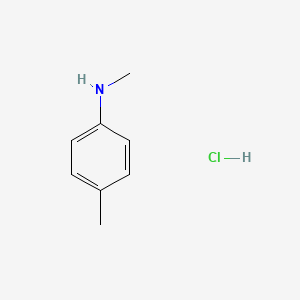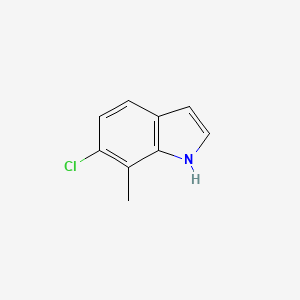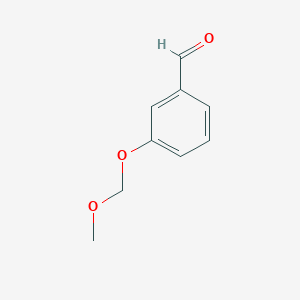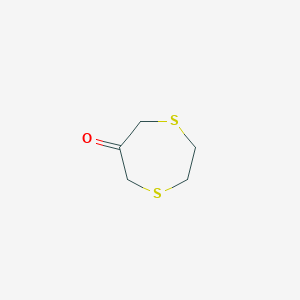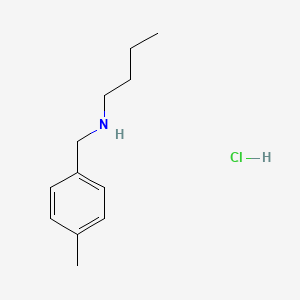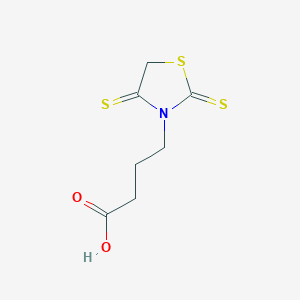
1-(4-Chlorophenyl)prop-2-yn-1-amine
Overview
Description
1-(4-Chlorophenyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C9H8ClN . It is related to propargylamine, which has the linear formula HC≡CCH2NH2 . Propargylamine is known to have a molecular weight of 55.08, a refractive index of 1.449, a boiling point of 83 °C, and a density of 0.86 g/mL at 25 °C .
Synthesis Analysis
The synthesis of compounds related to this compound often involves reactions such as Cu (I) catalyzed [3+2] dipolar cycloaddition . For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized using this method . The process involved reacting N-substituted (prop-2-yn-1-yl)amines with benzyl 2-azidoacetates . Another synthesis involved the transformation of a compound by chlorination .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string NCC#C . The InChI key for this compound is JKANAVGODYYCQF-UHFFFAOYSA-N .
Chemical Reactions Analysis
Chemical reactions involving compounds like this compound often involve cycloaddition reactions . For example, the synthesis of 1,2,3-triazole hybrids involved a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another reaction involved the transformation of a compound by chlorination .
Physical And Chemical Properties Analysis
This compound is related to propargylamine, which has a refractive index of 1.449, a boiling point of 83 °C, and a density of 0.86 g/mL at 25 °C . The compound is expected to have similar physical and chemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesized compounds including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine were characterized using various analytical techniques, revealing their crystallization systems and providing insights into their stability and intermolecular interactions (AfraQuasar A. Nadaf et al., 2019).
Antibacterial Applications
- Novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments demonstrated effective antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (K. Mehta, 2016).
Molecular Dynamics and Corrosion Inhibition
- Quantum chemical parameters and molecular dynamics simulations of derivatives including 2-amino-4-(4-chlorophenyl)-thiazole were analyzed to predict their corrosion inhibition performances on iron, showing promising results that align with experimental data (S. Kaya et al., 2016).
Kinetics and Mechanisms in Chemical Reactions
- The reactions of various dithiocarbonates with secondary alicyclic amines were kinetically investigated, providing insights into reaction mechanisms and the effect of different substituents, including 4-chlorophenyl groups (E. Castro et al., 2011).
Crystal Structure Analysis
- The crystal structure of compounds such as mandipropamid, containing 4-chlorophenyl groups, was studied, revealing details about their molecular geometry and intermolecular interactions (Hyunjin Park et al., 2015).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of various novel compounds, including those with 4-chlorophenyl groups, were carried out, providing valuable insights into their chemical properties and potential applications (J. Hicks et al., 1984).
Mechanism of Action
Target of Action
Prop-2-yn-1-amine derivatives have been associated with antidepressant activity , suggesting potential interaction with neurotransmitter systems.
Mode of Action
It’s worth noting that prop-2-yn-1-amine derivatives have been involved in metal-catalyzed reactions in the synthesis of antidepressant molecules .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant , which could impact its bioavailability.
Safety and Hazards
Future Directions
The future directions for research on 1-(4-Chlorophenyl)prop-2-yn-1-amine could involve further exploration of its potential biological activities. For instance, related compounds have shown potential as antimicrobial agents . Additionally, the compound could be used in the synthesis of other biologically active compounds .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)prop-2-yn-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed cyclization reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been observed to inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation or depletion of specific substrates or products, thereby affecting cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with neurotoxicity and hepatotoxicity in animal studies . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. This localization is essential for its role in modulating cellular processes and functions.
properties
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCINVPQPLNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
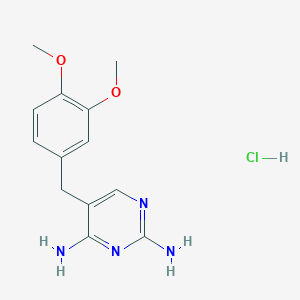
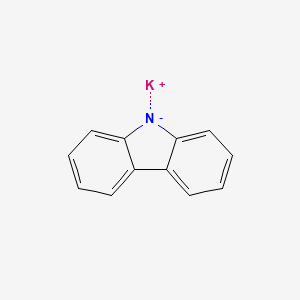
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
